

# robinin analysis in biological samples

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## Compound Focus: Robinin

CAS No.: 301-19-9

Cat. No.: S541733

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## Analytical Methods for Robinin

The table below summarizes the key parameters for **Robinin** analysis based on current literature.

Parameter	Specification	Reference / Source
Molecular Weight	740.66 Da	[1] [2] [3]
CAS Number	301-19-9	[1]
Purity (Commercial)	≥ 90.0% (HPLC)	[1] [4]
Solubility	Soluble in DMSO	[2] [3]
Storage (as powder)	Store at room temperature or as per manufacturer's instructions	[2]
Primary Analytical Technique	High-Performance Liquid Chromatography (HPLC)	[1]

## Experimental Protocols

Here are detailed methodologies for studying **Robinin**'s biological effects, based on recent experiments.

## Protocol 1: In Vivo Nephroprotective Assay in Rats

This protocol assesses **Robinin**'s protective effects against toxin-induced kidney damage [1].

### • 1. Animal Model

- Use male albino rats (e.g., 13-14 weeks old, ~220 g).
- House under standard conditions (12 h light/dark cycle) with free access to food and water.
- Acclimatize for at least one week prior to experiments.
- **Ethical Note:** All procedures must be approved by an Institutional Animal Ethics Committee and follow guidelines like ARRIVE [1].

### • 2. Dosing and Treatment Groups

- Divide rats into groups (e.g., n=8):
  - **Control Group:** Vehicle only.
  - **Toxin Group:** Aldicarb (ALD) at a studied dose (e.g., 0.5 mg/kg).
  - **Treatment Group:** ALD + **Robinin** (e.g., 50 mg/kg body weight).
  - **Compound Control:** **Robinin** alone.
- Administer compounds via oral gavage for a defined period (e.g., 30 days).

### • 3. Sample Collection and Analysis

- At the end of the study, collect blood and kidney tissue samples.
- **Biochemical Analysis:** Assess renal function tests (RFTs) and oxidative stress markers like Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) in serum and tissue homogenates using standard kits [1].
- **Molecular Analysis:** Isolate RNA from kidney tissue. Use quantitative Real-Time PCR (qRT-PCR) to analyze gene expression of targets like **TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, and Cystatin C** [1].
- **Histopathological Examination:** Fix kidney tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine under a microscope for histological damage [1].

## Protocol 2: In Vitro Cardioprotective Assay in H9c2 Cells

This protocol evaluates **Robinin**'s ability to protect cardiomyocytes from Isoproterenol (ISO)-induced damage [5].

- **1. Cell Culture**

- Culture H9c2 rat cardiomyoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Differentiate H9c2 cardiomyoblasts using retinoic acid (e.g., 10 nM) for 6-7 days in DMEM with 1% FBS [5].

- **2. Treatment**

- Plate cells in 96-well plates at a density of  $2 \times 10^5$  cells/well.
- Pre-treat cells with **Robinin** (e.g., 50 µg/mL) for 24 hours.
- Induce stress by adding Isoproterenol (ISO, e.g., 100 µM) for another 24 hours.

- **3. Assessment of Cytoprotection**

- **Cell Viability (MTT Assay):** After treatment, add MTT reagent to wells and incubate. Measure the absorbance of the formed formazan crystals at 570 nm [5].
- **Intracellular ROS Measurement:** Load treated cells with the fluorescent probe DCFH<sub>2</sub>-DA. Measure fluorescence intensity using a fluorescence microscope or flow cytometry [5].
- **Apoptosis Assay (AO/EtBr Staining):** Stain treated cells with Acridine Orange (AO) and Ethidium Bromide (EtBr). Visualize under a fluorescence microscope to distinguish live (green) from apoptotic (orange) cells [5].
- **Protein Expression (Western Blot):** Analyze protein lysates from treated cells for ER stress and apoptosis markers (e.g., p-AKT, CHOP) [5].

## Protocol 3: Anti-Pancreatic Cancer Activity In Vitro

This protocol tests **Robinin**'s anti-tumor effects on pancreatic cancer cell lines [2] [3].

- **1. Cell Culture**

- Use human pancreatic cancer cell lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic cell line (e.g., HPNE) as a control.
- Culture in high-glucose DMEM with 10% FBS and 1% antibiotics.

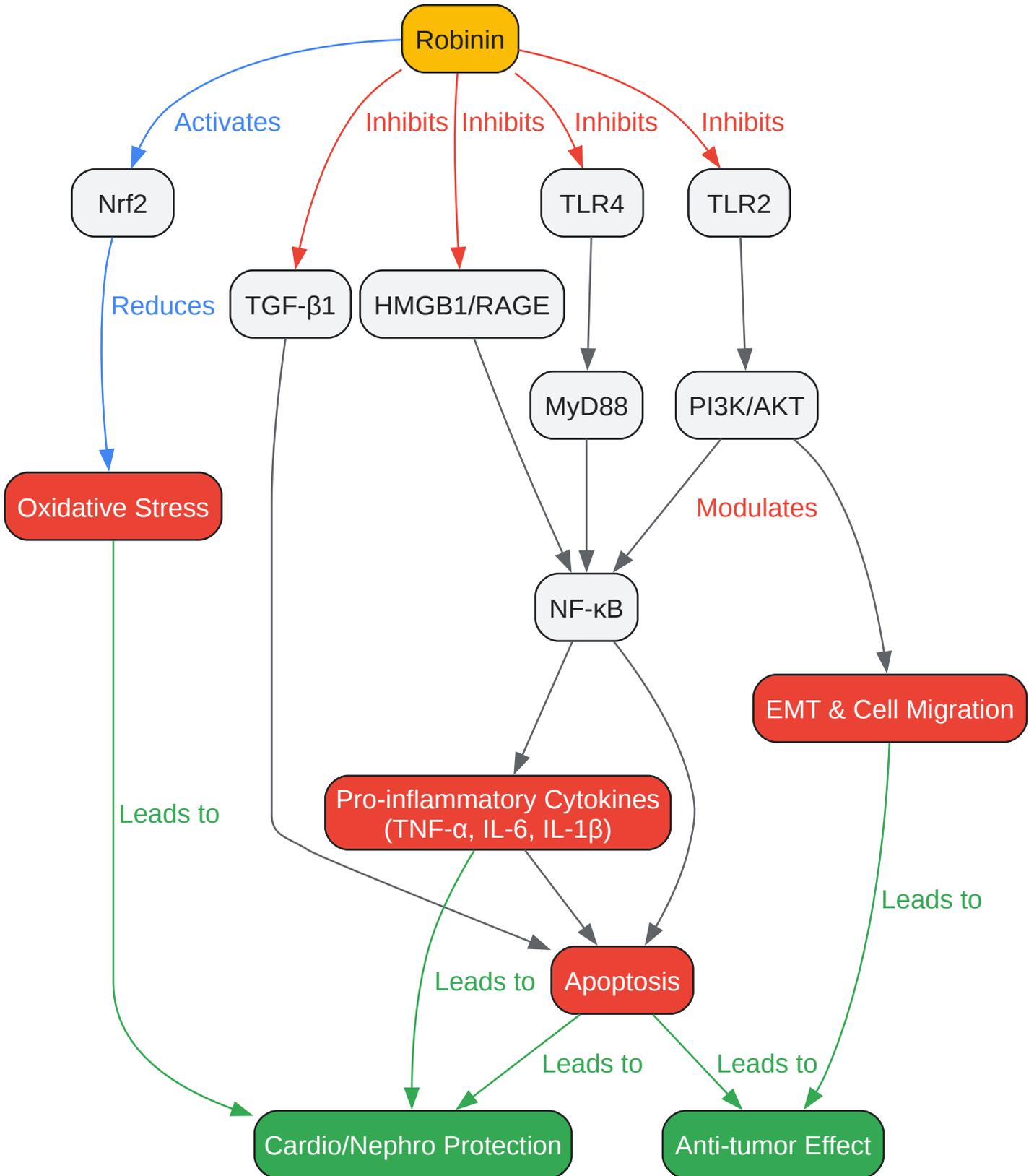
- **2. Cell Proliferation (CCK-8 Assay)**

- Seed cells in 96-well plates ( $1 \times 10^4$  cells/well).
  - After 24 hours, treat with various concentrations of **Robinin** (e.g., 0.5, 1, 5, 10  $\mu\text{M}$ ) for 24, 48, or 72 hours.
  - Add CCK-8 solution to each well and incubate for 1.5-2 hours.
  - Measure absorbance at 450 nm to determine cell viability [2] [3].
- **3. Cell Migration (Wound Healing Assay)**
    - Grow cells to 100% confluence in a plate.
    - Create a straight "wound" scratch with a pipette tip.
    - Wash away debris and add fresh serum-free medium with or without **Robinin** (e.g., 1  $\mu\text{M}$ ).
    - Image the scratch at 0 hours and 24 hours. Measure the migration distance using software like ImageJ [2] [3].
- **4. Molecular Mechanism Analysis**
    - **qRT-PCR:** Isolate RNA from treated cells and analyze mRNA expression of **TLR2,  $\alpha$ -SMA, Snail, IL-6, and TNF- $\alpha$**  [2] [3].
    - **Western Blot:** Analyze protein expression of **TLR2, p-AKT, AKT, PI3K-p85 $\alpha$** , and epithelial-mesenchymal transition (EMT) markers [2] [3].

## Molecular Mechanisms of Action

Research indicates that **Robinin** exerts its effects through multiple signaling pathways. The following diagram synthesizes its key mechanisms as reported in the provided studies.

Key Signaling Pathways Modulated by Robinin



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## Critical Considerations for Researchers

- **Dose Optimization:** The effective dose of **Robinin** varies significantly by model (e.g., 50 mg/kg in rat nephrotoxicity models [1] vs. 1-10  $\mu$ M in pancreatic cancer cell cultures [2] [3]). Carefully determine the optimal dose for your specific experimental system.
- **Solvent Control:** Since **Robinin** is often dissolved in DMSO, include a vehicle control group (with the same concentration of DMSO) in all experiments to rule out solvent toxicity [2] [3].
- **Mechanistic Confirmation:** The proposed pathways are based on specific studies. Use appropriate agonists (e.g., CU-T12-9 for TLR2 [2] [3]) or antagonists in rescue experiments to confirm **Robinin's** specific molecular targets in your context.
- **Analytical Standards:** For quantitative analysis of **Robinin** in biological samples, always use a high-purity commercial standard ( $\geq 90\%$  [1]) to ensure accurate calibration and results.

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